molecular formula C13H21ClN2O3 B2432325 tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 2287247-91-8

tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B2432325
CAS No.: 2287247-91-8
M. Wt: 288.77
InChI Key: RGERBFLXJNGTIQ-VHSXEESVSA-N
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Description

tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is a complex organic compound with a unique structure It belongs to the class of pyrrolopyridines, which are bicyclic heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates. It can also serve as a probe in biochemical assays .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate
  • Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

Uniqueness

tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is unique due to its specific functional groups and stereochemistry.

Properties

IUPAC Name

tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O3/c1-13(2,3)19-12(18)15-7-9-5-4-6-16(11(14)17)10(9)8-15/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGERBFLXJNGTIQ-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCN(C2C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCN([C@@H]2C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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